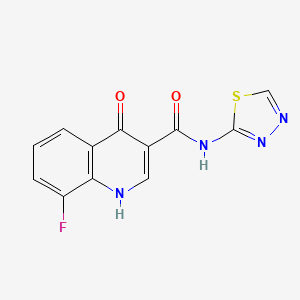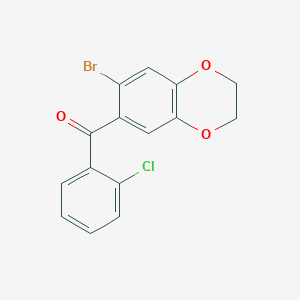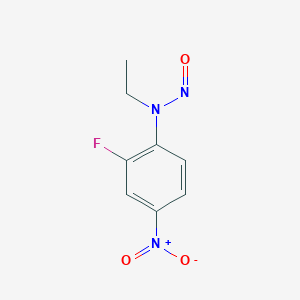![molecular formula C38H36N2 B14942183 6,12-Bis(4-tert-butylphenyl)-5,7-dihydroindolo[2,3-b]carbazole](/img/structure/B14942183.png)
6,12-Bis(4-tert-butylphenyl)-5,7-dihydroindolo[2,3-b]carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,12-Bis(4-tert-butylphenyl)-5,7-dihydroindolo[2,3-b]carbazole is a complex organic compound known for its unique structural and electronic properties. This compound is widely recognized for its applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,12-Bis(4-tert-butylphenyl)-5,7-dihydroindolo[2,3-b]carbazole typically involves multi-step organic reactions. One common method includes the use of carbazole as a starting material, which undergoes a series of substitutions and cyclizations to form the desired indolo[2,3-b]carbazole core.
Industrial Production Methods: Industrial production of this compound often employs high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. Techniques such as sublimation are used to purify the compound, achieving a purity level of over 99% .
Analyse Chemischer Reaktionen
Types of Reactions: 6,12-Bis(4-tert-butylphenyl)-5,7-dihydroindolo[2,3-b]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, particularly at the carbazole core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Friedel-Crafts alkylation and acylation reactions are typically carried out using aluminum chloride as a catalyst.
Major Products: The major products formed from these reactions include various substituted carbazole derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
6,12-Bis(4-tert-butylphenyl)-5,7-dihydroindolo[2,3-b]carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique electronic properties make it useful in the study of biological electron transfer processes.
Medicine: Research is ongoing into its potential use in photodynamic therapy and as a photosensitizer in cancer treatment.
Industry: It is a key material in the development of OLEDs and other optoelectronic devices due to its high triplet energy and wide band-gap
Wirkmechanismus
The mechanism of action of 6,12-Bis(4-tert-butylphenyl)-5,7-dihydroindolo[2,3-b]carbazole involves its ability to act as a host material in OLEDs. The compound’s structure allows it to effectively transport holes and block π conjugation, which enhances the efficiency and stability of the devices. The molecular targets include the electron and hole transport layers in OLEDs, where it facilitates the recombination of electrons and holes to produce light .
Vergleich Mit ähnlichen Verbindungen
- 9-(4-tert-Butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole
- 2,5,13,16-tetra-tert-butylindolo[3,2,1-jk]indolo[1′,2′,3′:1,7]indolo[2,3-b]carbazole
Uniqueness: 6,12-Bis(4-tert-butylphenyl)-5,7-dihydroindolo[2,3-b]carbazole stands out due to its high triplet energy and wide band-gap, which make it particularly suitable for blue electrophosphorescence in OLEDs. Its bulky, sterically-hindered triphenylsilyl substitutions provide enhanced morphological and electrochemical stability compared to similar compounds .
Eigenschaften
Molekularformel |
C38H36N2 |
|---|---|
Molekulargewicht |
520.7 g/mol |
IUPAC-Name |
6,12-bis(4-tert-butylphenyl)-5,7-dihydroindolo[2,3-b]carbazole |
InChI |
InChI=1S/C38H36N2/c1-37(2,3)25-19-15-23(16-20-25)31-33-27-11-7-9-13-29(27)39-35(33)32(24-17-21-26(22-18-24)38(4,5)6)36-34(31)28-12-8-10-14-30(28)40-36/h7-22,39-40H,1-6H3 |
InChI-Schlüssel |
CYRQUAASMCCCKH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C3C4=CC=CC=C4NC3=C(C5=C2C6=CC=CC=C6N5)C7=CC=C(C=C7)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-chloro-8-[(2-methylpiperidin-1-yl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B14942110.png)
![N-{3-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-1,2-benzoxazol-5-yl}acetamide](/img/structure/B14942118.png)
![3-({3-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]propyl}sulfanyl)-1H-1,2,4-triazol-5-amine](/img/structure/B14942126.png)

![6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942137.png)
![2-[2-(4-Chlorophenyl)-2-oxoethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B14942154.png)
![4-{4-allyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl methyl ether](/img/structure/B14942155.png)

![methyl 6-methyl-4-oxo-3-(thiophen-2-yl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate](/img/structure/B14942163.png)
![Hexanamide, N-[[[2-(5-chloro-1H-indol-3-yl)ethyl]amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene]-2-ethyl-](/img/structure/B14942165.png)
![4-(3-hydroxyphenyl)-3-methyl-6-oxo-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14942168.png)
![1-(4-Chlorophenyl)-N~2~-(4-ethylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B14942171.png)
![1-cyclohexyl-6-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B14942176.png)
